molecular formula C7H11F3N2O3 B6200338 (2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid CAS No. 2694063-09-5

(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid

Cat. No.: B6200338
CAS No.: 2694063-09-5
M. Wt: 228.2
InChI Key:
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Description

(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-methylazetidine-2-carboxamide can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-bis-triflate, to form the azetidine ring . Another method includes the chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Both methods provide good yields and high enantiomeric excess, making them suitable for large-scale production.

Industrial Production Methods

Industrial production of (2S)-N-methylazetidine-2-carboxamide typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization or reduction processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-N-methylazetidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines .

Mechanism of Action

The mechanism of action of (2S)-N-methylazetidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-N-methylazetidine-2-carboxamide is unique due to its combination of the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid involves the reaction of N-methylazetidine-2-carboxylic acid with trifluoroacetic anhydride followed by N-methylation of the resulting product.", "Starting Materials": [ "N-methylazetidine-2-carboxylic acid", "Trifluoroacetic anhydride", "Methylamine", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve N-methylazetidine-2-carboxylic acid in diethyl ether.", "Step 2: Add trifluoroacetic anhydride to the solution and stir for 2 hours at room temperature.", "Step 3: Add methylamine to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 9-10.", "Step 5: Extract the product with diethyl ether and wash with water.", "Step 6: Dry the organic layer with sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the residue in hydrochloric acid and extract with diethyl ether.", "Step 8: Wash the organic layer with water and dry with sodium sulfate.", "Step 9: Evaporate the solvent under reduced pressure to obtain (2S)-N-methylazetidine-2-carboxamide.", "Step 10: Dissolve the product in trifluoroacetic acid and stir for 2 hours at room temperature.", "Step 11: Evaporate the solvent under reduced pressure to obtain (2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid." ] }

CAS No.

2694063-09-5

Molecular Formula

C7H11F3N2O3

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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